(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to protect the amino group of the amino acid, preventing it from reacting during subsequent synthetic steps .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor method allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Major Products Formed
Deprotection: The free amino acid
Substitution: Various substituted derivatives depending on the reagent used
Oxidation: The corresponding carbonyl compound
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure by providing protected amino acids for incorporation into peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization. This protection-deprotection strategy is crucial in multi-step organic synthesis, particularly in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of peptides and other organic compounds.
N-tert-Butoxycarbonyl-L-valine: A Boc-protected amino acid with a valine side chain, used in peptide synthesis.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the same carbon atom. This unique structure allows for specific reactivity and functionalization possibilities that are not present in other Boc-protected amino acids .
Properties
IUPAC Name |
(2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXDSRYWWYTPD-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647169 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84311-18-2 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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